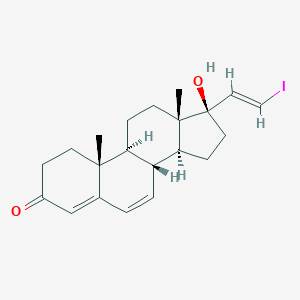
4-(2-Benzoylvinyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Benzoylvinyl)benzoic acid, also known as trans-4-(2-carboxyvinyl)benzoic acid, is a synthetic compound that belongs to the class of stilbene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including materials science, medicine, and pharmacology.
作用機序
The mechanism of action of 4-(2-Benzoylvinyl)benzoic acid involves the inhibition of various enzymes, which play a crucial role in cell division and DNA replication. It has been found to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and repair. Additionally, it inhibits the activity of DNA polymerase, which is responsible for synthesizing new DNA strands during cell division.
Biochemical and Physiological Effects:
4-(2-Benzoylvinyl)benzoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a crucial mechanism for the elimination of abnormal cells from the body. Additionally, it has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. Moreover, it has been found to exhibit anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the advantages of 4-(2-Benzoylvinyl)benzoic acid is its ease of synthesis and purification. Additionally, it exhibits high stability under various conditions, which makes it suitable for various lab experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for the research on 4-(2-Benzoylvinyl)benzoic acid. One of the areas of interest is the development of novel polymers using this compound as a building block. These polymers can exhibit unique properties, which can make them suitable for various industrial applications. Additionally, further research can be conducted to explore the potential anticancer properties of this compound and its derivatives. Moreover, the anti-inflammatory properties of this compound can be further investigated for the development of new drugs for the treatment of inflammatory diseases.
合成法
The synthesis of 4-(2-Benzoylvinyl)benzoic acid involves the condensation of 2-benzoylbenzoic acid with acetylacetone in the presence of a base catalyst. The reaction proceeds via Knoevenagel condensation, which results in the formation of a β-ketoester intermediate. The intermediate undergoes decarboxylation and tautomerization to form the desired product. The yield of the reaction is typically around 50-60%, and the purity can be increased by recrystallization.
科学的研究の応用
4-(2-Benzoylvinyl)benzoic acid has been extensively studied for its potential applications in various fields of science. In materials science, it has been used as a building block for the synthesis of novel polymers, such as poly(arylene ether)s and polyimides. These polymers exhibit unique mechanical, thermal, and electrical properties, which make them suitable for various industrial applications.
In medicine, 4-(2-Benzoylvinyl)benzoic acid has been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes, such as topoisomerase II and DNA polymerase. Additionally, it has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
特性
製品名 |
4-(2-Benzoylvinyl)benzoic acid |
|---|---|
分子式 |
C16H12O3 |
分子量 |
252.26 g/mol |
IUPAC名 |
4-[(E)-3-oxo-3-phenylprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C16H12O3/c17-15(13-4-2-1-3-5-13)11-8-12-6-9-14(10-7-12)16(18)19/h1-11H,(H,18,19)/b11-8+ |
InChIキー |
BFLGEZGYYCQWRT-DHZHZOJOSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O |
SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



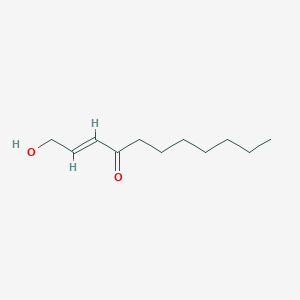
![4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one](/img/structure/B232975.png)

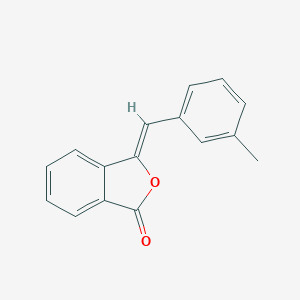
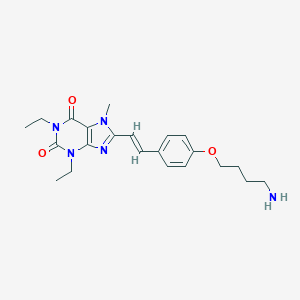


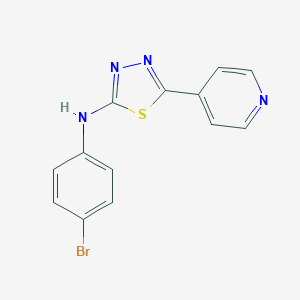
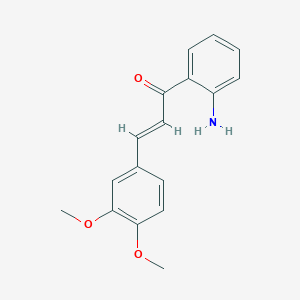
![3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B233028.png)
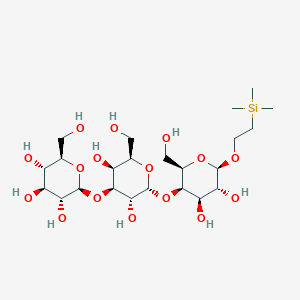
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-1-(2-hydroxy-2-methylpropoxy)propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B233045.png)
![4-[Benzyl(methyl)amino]butanoic acid](/img/structure/B233066.png)
